Elaidate

Description

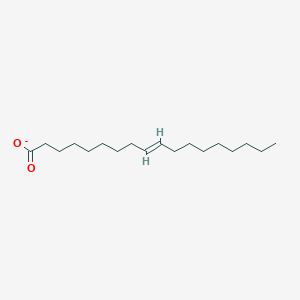

Structure

3D Structure

Properties

Molecular Formula |

C18H33O2- |

|---|---|

Molecular Weight |

281.5 g/mol |

IUPAC Name |

(E)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/p-1/b10-9+ |

InChI Key |

ZQPPMHVWECSIRJ-MDZDMXLPSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-] |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-] |

Synonyms |

elaidate elaidic acid elaidic acid, 1-(14)C-labeled, (E)-isomer elaidic acid, 10-(14)C-labeled, (E)-isomer elaidic acid, 14C-labeled, (E)-isomer elaidic acid, 9-(14)C-labeled elaidic acid, potassium salt, (E)-isomer elaidic acid, sodium salt, (E)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Elaidate and Its Core Functions in Lipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic acid, the principal trans fatty acid found in industrially hydrogenated vegetable oils, has been extensively linked to adverse cardiovascular outcomes.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological functions of elaidate in lipid metabolism. It delves into its intricate interactions with key regulatory pathways governing cholesterol homeostasis, fatty acid synthesis and oxidation, and cellular signaling. This document synthesizes findings from seminal in vitro and in vivo studies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key cited experiments are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of this compound's metabolic impact. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to understand and mitigate the health risks associated with trans fatty acids.

Introduction: The Significance of this compound in Lipid Metabolism

Elaidic acid (C18:1 trans-9) is a monounsaturated trans fatty acid that has garnered significant attention due to its well-documented association with an increased risk of cardiovascular disease.[1][2] Unlike its cis-isomer, oleic acid, the linear structure of elaidic acid leads to profound differences in its metabolic processing and biological effects. Ingestion of industrially produced trans fatty acids (IP-TFA), of which elaidic acid is the most abundant, results in an unfavorable blood lipid profile characterized by elevated total and low-density lipoprotein-cholesterol (LDL-C) and reduced high-density lipoprotein-cholesterol (HDL-C).[1][2] Understanding the molecular mechanisms through which this compound perturbs lipid metabolism is crucial for developing effective strategies to counteract its detrimental health effects.

This guide will explore the multifaceted role of this compound in key aspects of lipid metabolism, including:

-

Cholesterol Synthesis and Lipoprotein Metabolism: Elucidating the pathways through which this compound elevates cholesterol levels.

-

De Novo Lipogenesis: Examining the impact of this compound on the synthesis of new fatty acids.

-

Fatty Acid Oxidation: Investigating how this compound interferes with the breakdown of fatty acids for energy.

-

Cellular Signaling and Membrane Dynamics: Understanding how this compound influences cellular communication and membrane properties.

This compound's Impact on Cholesterol and Lipoprotein Metabolism

A hallmark of this compound consumption is its dyslipidemic effect, primarily driven by alterations in hepatic cholesterol metabolism.

Upregulation of Cholesterol Synthesis

Studies utilizing the human hepatoma cell line HepG2 have demonstrated that this compound upregulates numerous proteins involved in cholesterol synthesis.[1][2] This is corroborated by findings in Hepa1-6 cells, where this compound treatment leads to increased intracellular levels of free and esterified cholesterol.[3]

The primary mechanism for this increase in cholesterol biosynthesis is the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[3] SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[4][5][6] Elaidic acid appears to reduce the cholesterol sensitivity of the SREBP cleavage-activating protein (SCAP), a key regulator of SREBP processing.[3] This leads to increased SREBP-2 activation and subsequent upregulation of cholesterogenic gene expression.[3]

Alterations in Lipoprotein Profile

The pro-atherogenic effects of this compound extend to its influence on lipoprotein metabolism. Dietary intake of this compound is associated with increased plasma concentrations of non-HDL cholesterol and Apolipoprotein B-100 (ApoB), the primary apolipoprotein of LDL.[7] Conversely, it is linked to decreased levels of HDL cholesterol and Apolipoprotein A-1 (ApoA-1).[7] In vitro studies with HepG2 cells have shown that trans fatty acids can increase the secretion of cholesterol and ApoB-100.[8]

Furthermore, this compound incorporated into HDL phospholipids has been shown to negatively affect the cholesterol uptake capacity (CUC) of HDL.[9][10] This impairment is linked to a suppression of lecithin-cholesterol acyltransferase (LCAT)-dependent cholesterol esterification, a crucial step in HDL maturation.[9][10]

Table 1: Quantitative Effects of Elaidic Acid on Cholesterol Metabolism

| Parameter | Cell/Animal Model | Treatment | Fold Change/Effect | Reference |

| Intracellular Free Cholesterol | Hepa1-6 cells | 500 µM this compound (24h) | ~1.5-fold increase | [3] |

| Intracellular Esterified Cholesterol | Hepa1-6 cells | 500 µM this compound (24h) | ~2.5-fold increase | [3] |

| HMGCS1 mRNA Expression | Hepa1-6 cells | 500 µM this compound (24h) | ~2-fold increase | [3] |

| HMGCR mRNA Expression | Hepa1-6 cells | 500 µM this compound (24h) | ~2.5-fold increase | [3] |

| SQLE mRNA Expression | Hepa1-6 cells | 500 µM this compound (24h) | ~3-fold increase | [3] |

| Cholesterol Uptake Capacity (CUC) | Reconstituted HDL | Elaidic acid in PC | Suppression of LCAT-dependent enhancement | [9] |

Modulation of Hepatic De Novo Lipogenesis by this compound

Beyond cholesterol, this compound actively promotes the synthesis of fatty acids in the liver, a process known as de novo lipogenesis.

Activation of SREBP-1c

In contrast to its cis-isomer oleic acid, which tends to inhibit hepatic lipogenesis, elaidic acid has been shown to upregulate this process in HuH-7 cells.[11] The underlying mechanism involves the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), the master transcriptional regulator of fatty acid synthesis.[4][11] Elaidic acid potently induces sterol regulatory element (SRE)-luciferase activity and increases the mRNA levels of SREBP-1c.[11] This leads to the increased expression of several key lipogenic genes responsible for fatty acid and sterol synthesis.[11]

Diagram 1: this compound-Induced SREBP-1c Activation Pathway

Caption: this compound promotes hepatic lipogenesis via SREBP-1c activation.

This compound's Inhibitory Effect on Fatty Acid β-Oxidation

Elaidic acid not only promotes lipid synthesis but also impairs the catabolism of fatty acids through β-oxidation.

Inhibition of Monoenoic Fat Catabolism

Studies in human peripheral blood macrophages have revealed that this compound specifically inhibits the β-oxidation of monoenoic fats.[12] While this compound itself can complete the first round of β-oxidation at a rate comparable to oleate, its presence competitively inhibits the overall tritium release from radiolabeled oleate, indicating a slowdown in the subsequent cycles of oxidation.[12] This inhibition is thought to occur at a step proximal to the trans double bond.[12]

Accumulation of β-Oxidation Intermediates

The incomplete β-oxidation of elaidoyl-CoA in rat mitochondria leads to the accumulation of a key metabolite, 5-trans-tetradecenoyl-CoA.[13] This intermediate is a poorer substrate for long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis counterpart, causing it to build up in the mitochondrial matrix.[13] This accumulation can lead to the formation and export of 5-trans-tetradecenoylcarnitine from the mitochondria.[13] In macrophages treated with this compound, an accumulation of C12:1 and C18:1 acylcarnitines is also observed.[12]

Diagram 2: Experimental Workflow for Assessing β-Oxidation Inhibition

References

- 1. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]

- 2. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterol regulatory element-binding proteins (SREBPs): transcriptional regulators of lipid synthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sterol regulatory element binding proteins (SREBPs): controllers of lipid synthesis and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, an 18-carbon trans-monoenoic fatty acid, inhibits β-oxidation in human peripheral blood macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Elaidate in Cell Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic acid, the principal trans fatty acid found in partially hydrogenated vegetable oils, has been a subject of intense scientific scrutiny due to its implications for cardiovascular health and cellular function. A critical aspect of its cellular impact lies in its effect on the physical properties of cell membranes, particularly membrane fluidity. This technical guide provides an in-depth analysis of the role of elaidate in modulating cell membrane fluidity, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the downstream effects on cellular signaling pathways.

Introduction: The Structural Basis of this compound's Effect on Membrane Fluidity

Cell membrane fluidity is a critical parameter that governs the functions of membrane-embedded proteins, influences signal transduction, and regulates the transport of substances into and out of the cell.[1][2][3] This dynamic property is largely determined by the composition of the lipid bilayer, including the nature of the fatty acyl chains of the phospholipids.[1][4]

This compound (18:1t n-9) is the trans isomer of oleic acid (18:1c n-9). The key difference between these two molecules lies in the configuration of the double bond in their acyl chains.[5][6] Oleic acid's cis double bond introduces a pronounced kink in the hydrocarbon chain, which prevents tight packing of the phospholipid molecules.[7][8] This leads to weaker intermolecular interactions (van der Waals forces) and consequently, a more fluid membrane.[1][7]

In contrast, the trans double bond of this compound results in a more linear, extended conformation, similar to that of saturated fatty acids like stearic acid.[5][7] This linear structure allows this compound to pack more tightly with other lipid molecules in the membrane, increasing intermolecular interactions and leading to a more ordered, less fluid (more rigid) membrane.[9][10]

Quantitative Effects of this compound on Membrane Fluidity

| Parameter | Saturated Fatty Acid (e.g., Stearic Acid) | This compound (trans-Unsaturated) | Oleic Acid (cis-Unsaturated) | Rationale |

| Membrane Fluidity | Lowest | Intermediate to Low | Highest | The linear shape of saturated and trans-unsaturated fatty acids allows for tighter packing and stronger van der Waals forces, leading to decreased fluidity. The kink in cis-unsaturated fatty acids disrupts this packing, increasing fluidity.[7][9][10] |

| Phase Transition Temperature (Tm) | Highest | Intermediate to High | Lowest | A higher transition temperature indicates that more thermal energy is required to disrupt the ordered, gel-like state of the membrane and transition it to a more fluid, liquid-crystalline state. The tighter packing of saturated and trans-fatty acids results in a higher Tm.[1] |

| Acyl Chain Packing Order | Highest | Intermediate to High | Lowest | The straighter chains of saturated and trans-fatty acids allow for a more ordered and compact arrangement of the lipid tails within the bilayer.[11] |

| Bending Rigidity | High | Increased | Decreased | This compound, with its trans double bond, behaves more like a saturated amphiphile, increasing the rigidity of the membrane. In contrast, the cis double bond in oleic acid increases membrane fluidity and decreases bending rigidity at lower concentrations.[5] |

Experimental Protocols for Assessing Membrane Fluidity

Several well-established experimental techniques are employed to measure the effects of this compound on cell membrane fluidity.

Fluorescence Spectroscopy with Laurdan

Laurdan is a fluorescent probe that partitions into the lipid bilayer. Its emission spectrum is sensitive to the polarity of its environment, which is influenced by the packing of lipid molecules.[12][13]

Principle: In a more ordered (less fluid) membrane, there is less water penetration, and the environment is more non-polar. This causes Laurdan's emission maximum to be blue-shifted (around 440 nm). In a more fluid membrane, increased water penetration creates a more polar environment, and the emission maximum is red-shifted (around 500 nm).[12][13]

Methodology:

-

Cell Culture and Treatment: Cells of interest are cultured and then incubated with this compound at various concentrations and for different durations.

-

Labeling with Laurdan: The cells are washed and then incubated with a solution containing Laurdan.

-

Fluorescence Measurement: The fluorescence emission spectra are recorded using a spectrofluorometer with an excitation wavelength of 350 nm.[13]

-

Calculation of Generalized Polarization (GP): The GP value is calculated using the following formula: GP = (I440 - I500) / (I440 + I500) Where I440 and I500 are the fluorescence intensities at 440 nm and 500 nm, respectively. A higher GP value corresponds to lower membrane fluidity.[12][14]

X-ray Diffraction

X-ray diffraction is a powerful technique for determining the structural organization of lipid bilayers.

Principle: By analyzing the diffraction pattern of X-rays passing through a sample of lipid membranes, one can determine parameters such as the lamellar repeat distance (d-spacing), which provides information about the thickness of the bilayer and the associated water layer. Changes in lipid packing due to the incorporation of different fatty acids can be observed.[15]

Methodology:

-

Liposome Preparation: Liposomes are prepared with a defined lipid composition, including phospholipids containing this compound.

-

X-ray Diffraction Measurement: The liposome suspension is placed in a sample holder, and an X-ray beam is directed at it. The scattered X-rays are detected, and the diffraction pattern is recorded.

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the structural parameters of the lipid bilayer. For instance, elaidic acid does not markedly alter the phospholipid mesomorphism in phosphatidylethanolamine membranes, unlike oleic acid which induces significant structural changes.[15][16]

Downstream Effects of this compound-Induced Changes in Membrane Fluidity

The alteration of membrane fluidity by this compound has significant consequences for cellular function, impacting various signaling pathways.

Endoplasmic Reticulum (ER) Stress and Apoptosis

Elaidic acid has been shown to induce apoptosis in certain cell types through the induction of oxidative stress and endoplasmic reticulum (ER) stress.[17][18] The incorporation of this compound into the ER membrane can disrupt its function, leading to the accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR).

A key signaling pathway activated under these conditions is the GRP78/ATF4/CHOP pathway.[17][18]

Caption: this compound-induced ER stress and apoptosis signaling pathway.

Impairment of Insulin Signaling

This compound has been demonstrated to impair insulin-dependent glucose uptake in adipocytes.[19] This effect is mediated by the suppression of key steps in the insulin signaling cascade, specifically at the level of Akt accumulation at the plasma membrane and the subsequent fusion of GLUT4 storage vesicles.[19]

Caption: Mechanism of this compound-induced impairment of insulin signaling.

Amplification of Inflammatory Signaling

Recent studies have shown that elaidic acid can amplify interleukin-1 receptor (IL-1R) signaling, which promotes cellular senescence and the senescence-associated secretory phenotype (SASP).[20] This process is mediated through the organization of lipid rafts, which are specialized membrane microdomains.

References

- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 2. Dietary fatty acids and membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of membrane protein structure and function by their paralipidomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipotype.com [lipotype.com]

- 5. Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Fatty acid - Wikipedia [en.wikipedia.org]

- 9. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 14. Membrane fluidity, composition, and charge affect the activity and selectivity of the AMP ascaphin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. desy.de [desy.de]

- 17. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Elaidic acid drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomer Differences Between Elaidate and Oleate

Introduction

Oleic acid and elaidic acid are monounsaturated fatty acids that share the same chemical formula, C18H34O2, and a double bond at the ninth carbon position.[1][2] They are, however, not identical. The key distinction lies in their three-dimensional structure; they are geometric or cis-trans stereoisomers.[1][3] Oleic acid is the cis isomer, where the hydrogen atoms on the carbon atoms of the double bond are on the same side, resulting in a "kinked" molecular shape.[4] In contrast, elaidic acid is the trans isomer, with hydrogen atoms on opposite sides of the double bond, giving it a more linear structure, similar to saturated fatty acids.[1][4] This subtle structural variance leads to profound differences in their physical properties, metabolic fates, and physiological effects, which are of critical importance to researchers in nutrition, cellular biology, and drug development.

Structural and Physicochemical Differences

The geometric configuration of the double bond is the fundamental origin of the divergent properties of oleate and elaidate. The cis configuration in oleic acid introduces a significant bend in the hydrocarbon chain, hindering the molecules from packing closely together. Elaidic acid's trans configuration results in a straighter, more rigid structure that allows for more efficient packing.

This structural difference directly impacts their physical properties, most notably their melting points. The less efficient packing of oleic acid molecules results in weaker intermolecular forces, leading to a much lower melting point.

| Property | Oleate (cis-isomer) | This compound (trans-isomer) | Reference(s) |

| Molecular Formula | C18H34O2 | C18H34O2 | [2] |

| Molar Mass | 282.46 g/mol | 282.46 g/mol | [1] |

| Melting Point | 13-14 °C | 43-45 °C | [1] |

| Boiling Point | 360 °C | Not specified | [1] |

| Appearance at Room Temp | Colorless oily liquid | Colorless oily solid | [1] |

Metabolic and Cellular Fate

While both isomers can be incorporated into complex lipids in the brain and other tissues, their metabolic handling and subsequent effects on lipid pools differ significantly.[5]

-

Incorporation and Distribution : Studies in rats have shown that both this compound and oleate are incorporated into complex brain lipids at similar rates.[5] However, their positional distribution within phosphoglycerides differs; at 8 hours post-administration, this compound was preferentially esterified at the 1-position, whereas oleate was more randomly distributed.[5]

-

Impact on Lipid Classes : In HepG2 human hepatocellular carcinoma cells, this compound and another trans fatty acid, vaccenate, led to a greater elevation in diacylglycerol (DG) concentrations compared to oleate.[6] Crucially, unlike oleate, these trans fatty acids were significantly incorporated into ceramides.[6] This is a critical distinction, as ceramide accumulation is implicated in lipotoxicity, insulin resistance, and the development of cardiovascular diseases.[6][7]

-

Beta-Oxidation : In human peripheral blood macrophages, this compound has been shown to specifically inhibit the β-oxidation of monounsaturated fats.[8] This suggests that this compound can interfere with normal fatty acid catabolism, potentially contributing to lipid accumulation and cellular stress.[8]

References

- 1. differencebetween.com [differencebetween.com]

- 2. gauthmath.com [gauthmath.com]

- 3. Oleic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Incorporation, metabolism and positional distribution of trans-unsaturated fatty acids in developing and mature brain. Comparison of this compound and oleate administered intracerebrally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different Metabolism and Toxicity of TRANS Fatty Acids, this compound and Vaccenate Compared to Cis-Oleate in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. examine.com [examine.com]

- 8. This compound, an 18-carbon trans-monoenoic fatty acid, inhibits β-oxidation in human peripheral blood macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

metabolic pathway of elaidic acid to elaidate

An In-depth Technical Guide to the Metabolic Pathway of Elaidic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Elaidic acid (trans-Δ9-octadecenoic acid), the principal trans fatty acid found in industrially hydrogenated vegetable oils, undergoes metabolic processing through the mitochondrial β-oxidation pathway.[1][2] While it follows the canonical steps of fatty acid activation and transport, its catabolism is notably less efficient than that of its cis-isomer, oleic acid.[3] The overall oxidation rate of elaidic acid esters is approximately half that of oleic acid esters in rat heart mitochondria.[3] This inefficiency is not due to the initial enzymatic steps but arises after several cycles of β-oxidation. The accumulation of a specific intermediate, 5-trans-tetradecenoyl-CoA, which is a poor substrate for long-chain acyl-CoA dehydrogenase (LCAD), creates a metabolic bottleneck.[4] This leads to a phenomenon described as "leaky" β-oxidation, where partially degraded metabolites may be exported from the mitochondria.[4] This guide provides a detailed examination of the metabolic pathway of elaidic acid, presents comparative quantitative data, details a relevant experimental protocol, and visualizes the core metabolic and experimental workflows.

Activation and Mitochondrial Transport

Cytosolic Activation

Prior to catabolism, elaidic acid must be activated in the cytosol. This initial step is catalyzed by long-chain acyl-CoA synthetases (ACSL), which utilize ATP and Coenzyme A (CoA) to convert elaidic acid into its thioester derivative, elaidoyl-CoA.[5] This activation "traps" the fatty acid within the cell and prepares it for subsequent metabolic processes.[6]

The Carnitine Shuttle System

Mitochondrial β-oxidation occurs within the mitochondrial matrix.[5] However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules like elaidoyl-CoA.[7] Transport into the matrix is therefore mediated by the carnitine shuttle system, a multi-step process:

-

CPT1 Catalysis: On the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme of fatty acid oxidation, catalyzes the transfer of the elaidoyl group from elaidoyl-CoA to L-carnitine, forming elaidoyl-carnitine.[7][8]

-

Translocation: The resulting elaidoyl-carnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a free carnitine molecule.[7]

-

CPT2 Catalysis: Within the matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner surface of the inner membrane, reverses the process, transferring the elaidoyl group back to CoA to reform elaidoyl-CoA and release free carnitine.[7]

The regenerated elaidoyl-CoA is now available for β-oxidation within the mitochondrial matrix.

Mitochondrial β-Oxidation of Elaidoyl-CoA

The β-oxidation of elaidoyl-CoA proceeds through successive cycles, each comprising four enzymatic reactions that shorten the acyl-CoA chain by two carbons, producing one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA per cycle.[5]

Initial Cycles of β-Oxidation

Elaidoyl-CoA (18:1 n-9t) undergoes the first three cycles of β-oxidation without complication, yielding three molecules of acetyl-CoA and shortening the chain to dodecenoyl-CoA (12:1 n-3t). The trans-Δ9 double bond of elaidoyl-CoA does not initially impede the process.

The Rate-Limiting Bottleneck

After the fourth cycle of β-oxidation, the resulting intermediate is 5-trans-tetradecenoyl-CoA .[4] This molecule is a poor substrate for the subsequent dehydrogenation step catalyzed by long-chain acyl-CoA dehydrogenase (LCAD).[4] Studies have shown that 5-trans-tetradecenoyl-CoA is dehydrogenated less efficiently by LCAD than its cis isomer, 5-cis-tetradecenoyl-CoA.[4]

This inefficiency leads to the accumulation of 5-trans-tetradecenoyl-CoA within the mitochondrial matrix.[4] This accumulation is the primary reason for the overall slower and incomplete oxidation of elaidic acid compared to oleic acid.[3][4]

"Leaky" Oxidation and Metabolite Export

The buildup of the 5-trans-tetradecenoyl-CoA intermediate facilitates alternative metabolic fates. The accumulated intermediate can be hydrolyzed back to its fatty acid form or converted to 5-trans-tetradecenoylcarnitine.[4] This conversion allows the partially degraded fatty acid to be exported from the mitochondrial matrix, a process termed "leaky" β-oxidation.[4]

Quantitative Data Summary

| Comparison Metric | Substrate 1 | Substrate 2 | Finding | Reference |

| Overall Oxidation Rate | Elaidic Acid Esters | Oleic Acid Esters | Elaidic acid is oxidized at ~50% the rate of oleic acid. | [3] |

| Enzyme Activity | Elaidoyl-CoA | Oleoyl-CoA | Acyl-CoA Dehydrogenase activity is higher for elaidoyl-CoA. | [3] |

| Substrate Efficiency | 5-trans-Tetradecenoyl-CoA | 5-cis-Tetradecenoyl-CoA | The trans intermediate is a poorer substrate for LCAD. | [4] |

| Metabolite Accumulation | Elaidoyl-CoA | Oleoyl-CoA or Stearoyl-CoA | A major metabolite (5-trans-tetradecenoyl-CoA) accumulates with elaidoyl-CoA, but not with the others. | [4] |

Experimental Protocols

Protocol: Assessing Elaidic Acid β-Oxidation in Isolated Mitochondria via High-Resolution Respirometry

This protocol provides a method to measure the impact of elaidic acid as a substrate for β-oxidation by quantifying mitochondrial oxygen consumption. The principle is that the complete oxidation of a fatty acid is coupled to oxygen consumption by the electron transport chain.[9]

Objective: To determine the rate of fatty acid oxidation (FAO) with elaidoyl-carnitine as a substrate in isolated mitochondria.

Materials:

-

Isolated mitochondria (e.g., from rat liver or heart)

-

Respiration Medium (e.g., MiR05)

-

High-Resolution Respirometer (e.g., Oroboros O2k)

-

Substrates and Reagents:

-

Elaidoyl-carnitine (substrate)

-

Malate (required to prevent accumulation of acetyl-CoA)[9]

-

ADP (to stimulate State 3 respiration)

-

Etomoxir (CPT1 inhibitor, used as a negative control)

-

FCCP (uncoupler, to measure maximal electron transport system capacity)

-

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., liver) using standard differential centrifugation protocols. Determine mitochondrial protein concentration using a BCA or Bradford assay.

-

Respirometer Calibration: Calibrate the respirometer according to the manufacturer's instructions to ensure accurate oxygen concentration and flux measurements. Set the chamber temperature to 37°C.

-

Assay Start: Add 2 mL of pre-warmed respiration medium to the respirometer chambers. Add a defined amount of isolated mitochondria (e.g., 0.1-0.25 mg/mL final concentration) and allow the signal to stabilize to measure ROUTINE respiration (State 2 or LEAK respiration).

-

Substrate Addition (Elaidic Acid Pathway):

-

Add malate to a final concentration of 2 mM.

-

Add elaidoyl-carnitine to a final concentration of 15-25 µM. Oxygen consumption should increase as the substrate fuels the electron transport chain.

-

-

State 3 Respiration: Add ADP to a final concentration of 2.5-5 mM to stimulate oxidative phosphorylation (State 3 respiration). This will result in a significant increase in oxygen consumption, which reflects the rate of FAO coupled to ATP synthesis.

-

Control and Maximal Respiration:

-

In a separate experiment or after the signal has returned to a stable state, add Etomoxir (40 µM) to confirm that the observed respiration is dependent on CPT1 and fatty acid transport.

-

Perform a titration with the uncoupler FCCP (in 0.5 µM steps) to determine the maximal capacity of the electron transport system with elaidic acid as the substrate.

-

-

Data Analysis: Calculate the oxygen consumption rates (OCR) in pmol O₂ / (s * mg protein) for each state. The ADP-stimulated rate (State 3) after the addition of elaidoyl-carnitine provides the primary measure of elaidic acid β-oxidation capacity. Compare this rate to that obtained using other fatty acid substrates like palmitoyl-carnitine.

Conclusion and Implications

The metabolism of elaidic acid is characterized by a significant bottleneck in the β-oxidation pathway, which limits its efficiency as an energy source compared to its cis-isomer, oleic acid. The accumulation of the 5-trans-tetradecenoyl-CoA intermediate is a key mechanistic feature. This incomplete or "leaky" oxidation may have broader implications for cellular health, potentially altering the mitochondrial acyl-CoA pool and influencing other metabolic pathways. For researchers in drug development, understanding this unique metabolic profile is crucial when considering the effects of trans fatty acids on cellular energy homeostasis and mitochondrial function, particularly in the context of metabolic diseases. The provided methodologies offer a robust framework for investigating the impact of elaidic acid and other trans fatty acids on mitochondrial bioenergetics.

References

- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beta-Oxidation of the coenzyme A esters of elaidic, oleic, and stearic acids and their full-cycle intermediates by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. agilent.com [agilent.com]

An In-depth Technical Guide on the Incorporation of Elaidate into Cellular Phospholipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the incorporation of elaidate, a major trans fatty acid, into cellular phospholipids. It details the metabolic processes, analytical methodologies, and the subsequent impact on membrane structure and cell signaling pathways. This document is intended to be a valuable resource for researchers in the fields of lipid biology, cell signaling, and drug development.

Introduction: The Significance of this compound Incorporation

Elaidic acid (18:1 n-9t) is the principal trans isomer of oleic acid. Its primary source in the human diet is partially hydrogenated vegetable oils. The incorporation of this compound into cellular phospholipids can significantly alter the physicochemical properties of cell membranes, leading to downstream effects on cellular function and signaling. Understanding the mechanisms and consequences of this compound incorporation is crucial for elucidating its role in various pathologies and for the development of therapeutic interventions.

Mechanisms of this compound Incorporation into Cellular Phospholipids

This compound is incorporated into cellular lipids through the same enzymatic pathways as its cis isomer, oleic acid, and other fatty acids. Once taken up by the cell, this compound is esterified into complex lipids, primarily phospholipids and triacylglycerols.

The rates and extents of total incorporation of this compound into complex lipids are similar to those of its cis-isomer, oleic acid.[1] However, the distribution among lipid classes and the positional distribution within phospholipids can differ. Studies have shown that this compound is readily incorporated into membrane phosphoglycerides.[2]

Notably, this compound is preferentially incorporated into certain phospholipid classes. Research on various cell types, including Ehrlich ascites tumor cells and rat liver cells, has demonstrated that this compound is predominantly incorporated into choline phospholipids (phosphatidylcholine, PC) and ethanolamine phospholipids (phosphatidylethanolamine, PE).[3][4] In isolated rat liver cells, the distribution of [14C]elaidic acid in phospholipid classes at a 0.1 mmol/L substrate concentration was 59.1% in phosphatidylcholine, 30.3% in phosphatidylethanolamine, 8.8% in phosphatidylinositol, and 1.8% in phosphatidylserine.[5]

Interestingly, in 3T3-L1 adipocytes, extracellular this compound tends to be incorporated more into triglycerides than phospholipids, suggesting that adipocytes may act as a reservoir for this compound.[6]

Quantitative Analysis of this compound Incorporation

The following tables summarize quantitative data on the incorporation of this compound into cellular phospholipids from various studies.

Table 1: Distribution of [14C]Elaidic Acid in Phospholipid Classes of Isolated Rat Liver Cells

| Phospholipid Class | Percentage of [14C]Elaidic Acid Incorporated |

| Phosphatidylcholine (PC) | 59.1% |

| Phosphatidylethanolamine (PE) | 30.3% |

| Phosphatidylinositol (PI) | 8.8% |

| Phosphatidylserine (PS) | 1.8% |

| Data from a study on isolated rat liver cells incubated with 0.1 mmol/L [14C]elaidic acid.[5] |

Table 2: Comparative Incorporation of this compound and Oleate

| Parameter | This compound | Oleate | Cell/Tissue Type |

| Maximal Labeling in Phospholipids | 4-8 hours post-injection | 4-8 hours post-injection | Rat Brain |

| Preferential Esterification Position in Phosphoglycerides | sn-1 position | Randomly distributed | Rat Brain |

| Data from a study comparing the incorporation of radiolabeled this compound and oleate in the rat brain.[1] |

Impact of this compound Incorporation on Cellular Structures and Signaling

The incorporation of this compound into membrane phospholipids has profound effects on the structure and function of cellular membranes, which in turn affects various signaling pathways.

Alteration of Membrane Properties and Lipid Rafts

Due to its linear structure, similar to that of saturated fatty acids, this compound incorporation leads to more ordered and less fluid cell membranes compared to its cis counterpart, oleic acid. This alteration in membrane fluidity can impact the function of membrane-embedded proteins.

This compound has been shown to be preferentially integrated into cholesterol-rich microdomains known as lipid rafts.[7] This incorporation can significantly increase the cholesterol content of these rafts.[7] The altered composition and structure of lipid rafts can subsequently modulate the activity of raft-associated signaling proteins.

Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling

This compound incorporation into lipid rafts can upregulate the accumulation and induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[7] This activation of EGFR signaling by this compound within lipid rafts has been linked to enhanced cancer cell stemness and metastasis in colorectal cancer cells.[7]

Below is a diagram illustrating the proposed mechanism of this compound-induced EGFR activation within lipid rafts.

Impairment of Insulin Signaling

Persistent exposure to this compound has been shown to impair insulin-dependent glucose uptake in adipocytes. This impairment is associated with a suppression of the insulin-induced accumulation of Akt at the plasma membrane and a reduction in the phosphorylation of Akt and its substrate AS160.

The following diagram outlines the key steps in the insulin signaling pathway and highlights the points of interference by this compound.

Disruption of Zinc Homeostasis

Long-term exposure of human macrophages to this compound has been shown to alter the expression of genes involved in zinc homeostasis. Specifically, this compound treatment leads to a decrease in the mRNA levels of several zinc-binding metallothioneins and an increase in the expression of the zinc importer SLC39A10. These changes result in a sustained increase in intracellular zinc levels.

The signaling pathway illustrating this compound's impact on zinc homeostasis is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound incorporation into cellular phospholipids.

Protocol for Fatty Acid Uptake and Incorporation

This protocol describes a general method for studying the uptake and incorporation of this compound into cultured cells.

Protocol for Total Lipid Extraction (Modified Folch Method)

This protocol is for the extraction of total lipids from cultured cells.

-

Cell Harvesting: Harvest approximately 1-5 million cells. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold water and transfer to a glass centrifuge tube.

-

Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) solution. Vortex vigorously for 1 minute.

-

Incubation: Incubate on ice for 30 minutes with occasional vortexing.

-

Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

Protocol for Separation of Phospholipid Classes by Thin-Layer Chromatography (TLC)

This protocol allows for the separation of major phospholipid classes.

-

Plate Preparation: Pre-wash TLC plates by developing them in chloroform/methanol (1:1, v/v). Impregnate the plates with a 2.3% (w/v) boric acid solution in ethanol and activate them by heating at 100°C for 15 minutes.

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v). Apply the sample to the origin of the TLC plate.

-

Chromatography: Develop the plate in a TLC tank containing a mobile phase of chloroform/ethanol/water/triethylamine (30:35:7:35, v/v/v/v).

-

Visualization: After development, dry the plate and visualize the phospholipid spots by spraying with a primuline solution (5 mg in 100 ml of acetone/water, 80/20, v/v) and viewing under UV light.

-

Quantification: Scrape the individual phospholipid spots into separate tubes for fatty acid analysis.

Protocol for Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

This protocol is for the analysis of the fatty acid composition of the separated phospholipid fractions.

-

Transesterification: To the scraped silica containing the phospholipid, add 1 mL of 2% sulfuric acid in methanol. Incubate at 55°C for 16 hours.

-

Extraction of FAMEs: Add 1.5 mL of water and 1 mL of hexane. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

-

GC-MS Analysis: Inject an aliquot of the hexane extract into a gas chromatograph-mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., a polar column) for FAME separation.

-

Quantification: Identify and quantify the this compound methyl ester peak based on its retention time and mass spectrum, comparing it to a known standard.

Protocol for Isolation of Lipid Rafts

This protocol describes the isolation of detergent-resistant membranes (lipid rafts) by sucrose gradient centrifugation.

-

Cell Lysis: Lyse 1x10⁷ to 1x10⁸ cells in 1 mL of ice-cold lysis buffer (e.g., MES-buffered saline containing 1% Triton X-100 and protease/phosphatase inhibitors).

-

Homogenization: Homogenize the lysate and incubate on ice.

-

Sucrose Gradient Preparation: Mix the lysate with an equal volume of 80% sucrose in MES buffer. Layer this mixture at the bottom of an ultracentrifuge tube. Sequentially overlay with layers of 30% and 5% sucrose in MES buffer.

-

Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

-

Fraction Collection: Collect fractions from the top of the gradient. Lipid rafts are typically found at the interface between the 5% and 30% sucrose layers.

-

Analysis: Analyze the protein and lipid composition of the fractions by Western blotting and GC-MS, respectively.

Protocol for Western Blot Analysis of EGFR Phosphorylation

This protocol is for assessing the phosphorylation status of EGFR.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) for normalization.

Protocol for Measurement of Intracellular Zinc

This protocol describes a method for measuring intracellular zinc levels using a fluorescent probe.

-

Cell Plating: Seed cells in a 96-well plate.

-

Probe Loading: Load the cells with a zinc-sensitive fluorescent probe (e.g., FluoZin-3 AM) by incubating them with the probe in a suitable buffer.

-

Washing: Wash the cells to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

-

Calibration: Calibrate the fluorescence signal to zinc concentrations using solutions of known zinc concentrations and ionophores.

Conclusion

The incorporation of this compound into cellular phospholipids is a multifaceted process with significant implications for cell biology. This guide has provided a detailed overview of the mechanisms of incorporation, the resulting alterations to membrane structure and signaling, and comprehensive protocols for the experimental investigation of these phenomena. The provided quantitative data and signaling pathway diagrams serve as a valuable reference for researchers in this field. Further research is warranted to fully elucidate the complex interplay between this compound-containing phospholipids and cellular health and disease, which will be instrumental in developing strategies to mitigate the adverse health effects associated with high dietary intake of trans fatty acids.

References

- 1. Pro-metastatic signaling of the trans fatty acid elaidic acid is associated with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of sialylation on EGFR phosphorylation and resistance to tyrosine kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of elaidic acid incorporation upon the lipid composition of Ehrlich Ascites tumor cells and of the host's liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Monounsaturated trans fatty acids, elaidic acid and trans-vaccenic acid, metabolism and incorporation in phospholipid molecular species in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extracellular this compound, a Trans Fatty Acid, Tends to be Incorporated into Triglycerides and Incorporated this compound is Released by Lipolysis [jstage.jst.go.jp]

- 7. Pro-metastatic signaling of the trans fatty acid elaidic acid is associated with lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Sodium Elaidate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium elaidate, the sodium salt of elaidic acid, is the predominant trans fatty acid found in industrially hydrogenated vegetable oils. Its consumption has been linked to a variety of adverse health outcomes, making its biochemical properties a subject of intense research. This technical guide provides a comprehensive overview of the core biochemical characteristics of sodium this compound, its molecular interactions, and its impact on critical cellular pathways. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of key signaling cascades to serve as a foundational resource for professionals in the fields of biochemistry, cell biology, and pharmacology.

Core Physical and Chemical Properties

Sodium this compound is the sodium salt of elaidic acid, the trans-isomer of oleic acid. The key difference between these isomers is the conformation of the double bond in their 18-carbon chains; elaidic acid has a trans configuration, resulting in a more linear, rigid structure compared to the bent cis structure of oleic acid.[1] This structural difference is fundamental to its distinct biochemical behavior.

| Property | Value | Source |

| IUPAC Name | sodium;(E)-octadec-9-enoate | [2] |

| Molecular Formula | C₁₈H₃₃NaO₂ | [2][3] |

| Molecular Weight | 304.4 g/mol | [2] |

| CAS Number | 18175-45-6 | [2][3] |

| Physical State | Solid | [1] |

| Parent Compound | Elaidic Acid (CID: 637517) | [2][4] |

Impact on Cellular Metabolism and Signaling

Sodium this compound exerts profound and often detrimental effects on various cellular processes, distinguishing it from its cis-isomer, sodium oleate.

Lipid Metabolism and Cholesterol Homeostasis

This compound significantly alters lipid metabolism within the cell. In hepatocytes (HepG2 cells), treatment with elaidic acid leads to an upregulation of proteins involved in cholesterol synthesis and esterification.[5] It has been shown to increase intracellular levels of both free cholesterol and esterified cholesterol.[6] This is partly attributed to elaidic acid diminishing the cholesterol sensitivity of the SREBP cleavage-activating protein (SCAP), a key regulator of cholesterol synthesis.[6] Furthermore, this compound markedly elevates the expression and promoter activity of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism.[6]

Insulin Signaling and Glucose Uptake

This compound has been demonstrated to impair insulin-dependent glucose uptake in adipocytes.[7] Persistent exposure to this compound suppresses the insulin-induced accumulation of the protein kinase Akt at the plasma membrane and reduces the phosphorylation levels of both Akt and its substrate, AS160.[7] This disruption of the insulin signaling cascade ultimately inhibits the fusion of GLUT4 storage vesicles with the plasma membrane, a critical step for glucose import into the cell.[7] Notably, these mechanisms are distinct from the effects of saturated fatty acids like stearate.[7]

Induction of Cellular Stress and Apoptosis

A significant body of evidence points to this compound as a potent inducer of cellular stress, leading to programmed cell death (apoptosis).

-

Endoplasmic Reticulum (ER) Stress: In neuronal SH-SY5Y cells, this compound treatment upregulates the expression of key ER stress markers, including glucose-regulated protein 78 (GRP78) and activating transcription factor 4 (ATF4).[8][9][10] This indicates an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR).[8][9] The activation of the GRP78/ATF4/CHOP signaling pathway is a primary mechanism for this compound-induced ER stress.[8][9]

-

Oxidative Stress: High doses of this compound enhance the production of reactive oxygen species (ROS), increase lipid peroxidation, and deplete the activity of crucial antioxidant enzymes like superoxide dismutase and glutathione peroxidase.[8][9] This imbalance in cellular redox status contributes significantly to its cytotoxicity.[8]

-

Apoptosis: The culmination of ER and oxidative stress is the induction of apoptosis. This compound treatment leads to a loss of mitochondrial membrane potential and an increase in apoptotic cell populations, as measured by Annexin V staining.[8][9]

Inflammatory Signaling

This compound is recognized as a pro-inflammatory agent. It can activate the NF-κB signaling pathway, a central regulator of inflammation.[11][12] In macrophages, short-term treatment with this compound increases nuclear NF-κB.[11][12] In C2C12 myotubes, this compound treatment leads to increased expression of the pro-inflammatory cytokine TNF-α.[13][14] More recent findings show that this compound, when incorporated into lipid rafts, facilitates the activation of the IL-1 receptor (IL-1R), potentiating the IL-1R-TAK1-NF-κB axis and promoting a senescence-associated secretory phenotype (SASP), which amplifies chronic inflammation.[15]

Zinc Homeostasis

Unique among fatty acids, this compound has a durable and specific effect on zinc homeostasis in human macrophages.[11][12] Long-term exposure (44 hours) to this compound leads to a sustained increase in intracellular Zn²⁺.[11][12] This is correlated with a marked decrease in the mRNA expression of seven zinc-binding metallothioneins (which store zinc) and a two-fold increase in the expression of the zinc importer SLC39A10.[11][12] This disruption of zinc signaling represents a novel mechanism for the pathological effects of trans fats.[11]

Molecular and Membrane Interactions

The linear geometry of this compound influences its incorporation into and interaction with cellular structures.

-

Membrane Fluidity and Structure: Unlike cis-unsaturated fatty acids which increase membrane fluidity, the straight structure of this compound allows it to pack more tightly within the phospholipid bilayer, similar to saturated fatty acids.[16] This can decrease membrane fluidity and alter the physical properties of the membrane, which in turn affects the function of embedded proteins and receptors.[16][17]

-

Lipid Rafts: this compound is incorporated into lipid rafts, specialized microdomains within the plasma membrane.[15] This localization is functionally significant, as it enhances the recruitment and activation of signaling proteins, such as the IL-1 receptor, to these platforms, thereby amplifying downstream inflammatory signals.[15]

Key Signaling Pathways and Visualizations

The following diagrams, rendered in DOT language, illustrate the primary signaling cascades affected by sodium this compound.

Caption: this compound-induced ER Stress and Apoptosis Pathway.

Caption: Inhibition of Insulin Signaling by Sodium this compound.

Caption: this compound-Mediated Pro-inflammatory Signaling.

Quantitative Data Summary

The following tables summarize key quantitative findings from cellular studies investigating the effects of elaidic acid (EA) compared to controls or its cis-isomer, oleic acid (OA).

Table 1: Effects on Gene and Protein Expression

| Cell Line | Treatment | Target | Fold Change / Effect | Reference |

|---|---|---|---|---|

| Human Macrophages | 30 µM EA vs. OA (44h) | Metallothionein mRNAs | ↓ 2-4 fold | [11][12] |

| Human Macrophages | 30 µM EA vs. OA (44h) | SLC39A10 (Zinc Importer) mRNA | ↑ 2-fold | [11][12] |

| 3T3-L1 Adipocytes | 100 µM OA (24h) | Resistin mRNA | ↓ 28% | [13] |

| 3T3-L1 Adipocytes | 100 µM OA (24h) | Adiponectin mRNA | ↑ 25% | [13] |

| 3T3-L1 Adipocytes | 100 µM EA (24h) | Resistin & Adiponectin mRNA | No significant effect | [13][14] |

| C2C12 Myotubes | 100 µM EA (24h) | TNF-α expression | Increased | [13][14] |

| C2C12 Myotubes | 100 µM EA (24h) | IL-15 mRNA | Reduced | [13][14] |

| SH-SY5Y | 400-800 µM EA (24h) | GRP78 protein | Significantly upregulated | [8] |

| SH-SY5Y | 20-400 µM EA (24h) | ATF4 protein | Upregulated |[8] |

Table 2: Effects on Cellular Functions

| Cell Line | Treatment | Parameter | Observation | Reference |

|---|---|---|---|---|

| SH-SY5Y | Increasing EA conc. (24h) | Cell Viability (MTT) | Dose-dependent inhibition | [8][9] |

| SH-SY5Y | High-dose EA (24h) | ROS Release | Enhanced | [8][9] |

| SH-SY5Y | Increasing EA conc. (24h) | Apoptosis (Annexin V) | Elevated | [8][9] |

| Human Macrophages | 30 µM EA (44h) | Intracellular Zn²⁺ | Sustained increase | [11] |

| Adipocytes | 50 µM EA (persistent) | Insulin-stimulated glucose uptake | Impaired |[7] |

Experimental Protocols & Workflows

The study of sodium this compound's biochemical effects employs a range of standard and advanced cell biology techniques.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the cellular effects of sodium this compound.

References

- 1. differencebetween.com [differencebetween.com]

- 2. Sodium this compound | C18H33NaO2 | CID 23676148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 18175-45-6,9-Octadecenoic acid,sodium salt, (9E)- (9CI) | lookchem [lookchem.com]

- 4. This compound | C18H33O2- | CID 5461071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, an 18-Carbon Trans-monoenoic Fatty Acid, but not Physiological Fatty Acids Increases Intracellular Zn2+ in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, an 18-carbon trans-monoenoic fatty acid, but not physiological fatty acids increases intracellular Zn(2+) in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 14. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elaidic acid drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]

- 17. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

elaidate as a biomarker for trans fat intake

An In-depth Technical Guide: Elaidate as a Biomarker for Trans Fat Intake

Introduction

Trans-fatty acids (TFAs) are unsaturated fatty acids containing at least one non-conjugated carbon-carbon double bond in the trans configuration. While small amounts of TFAs are naturally present in dairy and meat from ruminant animals, the primary source in the human diet has historically been industrially produced TFAs, created through the partial hydrogenation of vegetable oils.[1] Elaidic acid (trans-9-octadecenoic acid) is the major TFA isomer resulting from this industrial process.[1] Due to the significant body of evidence linking TFA intake to adverse health outcomes, particularly cardiovascular disease (CVD), accurate assessment of consumption is critical for research, public health monitoring, and clinical practice.[2][3][4]

Traditional dietary assessment methods, such as food frequency questionnaires (FFQs), are often limited by recall bias and inaccuracies in food composition databases.[5] Biomarkers offer an objective measure of intake.[1] this compound, which is not endogenously synthesized, can be measured in various biological tissues, such as plasma and adipose tissue, serving as a reliable indicator of industrial TFA consumption.[6][7] This guide provides a comprehensive overview of the use of this compound as a biomarker, detailing analytical methodologies, its association with health outcomes, and the cellular mechanisms it influences.

This compound as a Quantitative Biomarker of Intake

The concentration of this compound in plasma phospholipids and adipose tissue directly reflects dietary intake of industrial TFAs. Plasma levels indicate relatively recent intake (weeks to months), while adipose tissue concentrations represent long-term dietary patterns (months to years). Studies consistently show a moderate to strong positive correlation between this compound levels and the consumption of foods high in industrial TFAs.

For instance, a cross-sectional study within the European Prospective Investigation into Cancer and Nutrition (EPIC) cohort found that plasma phospholipid elaidic acid is a reliable biomarker for the intake of highly processed foods, which are major sources of industrial TFAs.[1] Another analysis within the EPIC cohort reported a moderate positive Spearman correlation between the dietary intake of industrial TFAs (specifically elaidic acid) and its concentration in plasma phospholipids.[7]

Table 1: Correlation of Plasma Elaidic Acid with Dietary Trans Fat Intake

| Study Population | N | Correlation Metric | Correlation Value | Tissue | Source |

|---|

| EPIC Cohort | 4,923 | Spearman Rank (r) | 0.479 | Plasma Phospholipids |[7] |

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound in biological samples is predominantly achieved through gas chromatography (GC). This process involves a multi-step workflow that begins with lipid extraction from the biological matrix, followed by derivatization of fatty acids into volatile esters, and finally, separation and detection by GC.

Experimental Protocol: Lipid Extraction and Fatty Acid Analysis

This protocol outlines a standard method for the extraction of total lipids from plasma or tissue and subsequent preparation for GC analysis.

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

-

Objective: To isolate the total lipid fraction from the aqueous biological matrix.

-

Procedure:

-

To a known volume of sample (e.g., 200 µL of plasma or homogenized tissue), add 200 µL of cold methanol containing a mix of internal standards (e.g., deuterated fatty acids) to precipitate proteins.[8]

-

Vortex the mixture thoroughly.[8]

-

Add 500 µL of chloroform using a glass syringe, vortex, and incubate on ice for 10 minutes.[8]

-

Add 200 µL of Milli-Q water to induce phase separation. Vortex and incubate on ice for another 10 minutes.[8]

-

Centrifuge at low speed (e.g., 600 rpm) for 5 minutes to separate the phases.[8]

-

Carefully collect the lower chloroform layer, which contains the lipids, using a glass syringe and transfer it to a new glass vial.[8]

-

Dry the lipid extract under a stream of nitrogen gas or using a speed vacuum. The dried sample can be stored at -80°C.[8]

-

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Objective: To convert non-volatile fatty acids into volatile FAMEs suitable for GC analysis.

-

Procedure (using an acid-catalyzed method):

-

Reconstitute the dried lipid extract in a known volume of a solvent like toluene.

-

Add a reagent such as 2% sulfuric acid (H₂SO₄) in methanol.[9]

-

Heat the vial at 80°C for approximately 45-60 minutes with occasional shaking.[9]

-

After cooling, add a neutralizing solution (e.g., 1 M sodium hydroxide) and an organic solvent (e.g., n-hexane) to extract the FAMEs.[9]

-

Allow the sample to rest for 5 minutes for phase separation, then collect the upper hexane layer containing the FAMEs for analysis.[9]

-

3. Gas Chromatography (GC) Analysis

-

Objective: To separate and quantify individual FAMEs, including this compound.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). Highly polar capillary columns (e.g., cyanopropyl-substituted columns) are required to achieve separation of TFA isomers.

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the FAMEs extract into the GC inlet.

-

The FAMEs are vaporized and carried by an inert gas through the capillary column. Separation occurs based on the boiling points and polarity of the different FAMEs.

-

The detector (FID or MS) generates a signal proportional to the amount of each FAME eluting from the column.

-

This compound is identified by its specific retention time compared to a certified standard. Quantification is performed by comparing the peak area of this compound to that of the internal standard.

-

Visualization of Experimental Workflow

Caption: Workflow for quantifying this compound in biological samples.

Physiological and Pathophysiological Roles of this compound

Elevated levels of this compound are not merely passive markers of intake; they are associated with a range of adverse health effects and actively participate in cellular signaling pathways that contribute to metabolic dysfunction and disease.

Association with Health Outcomes

Epidemiological studies have linked higher circulating this compound levels with an increased risk for several chronic conditions, most notably cardiovascular disease and obesity-related outcomes. High trans fat intake is associated with increased all-cause mortality by 34% and coronary heart disease deaths by 28%.[4] Elaidic acid specifically has been shown to increase LDL ("bad") cholesterol while lowering HDL ("good") cholesterol.[4]

A study of patients who underwent percutaneous coronary intervention found that elevated serum elaidic acid was independently associated with a significantly higher risk of ischemia-driven target lesion revascularization (TLR) over a two-year follow-up.[10] Another prospective study identified nonesterified elaidic acid as being positively associated with the risk of nonfatal myocardial infarction in older adults.[11]

Table 2: Association of Circulating this compound Levels with Health Outcomes

| Study | N | Outcome | Metric | Result | Source |

|---|---|---|---|---|---|

| Chajès et al. (EPIC Study) | 1,945 | Weight Change (Women) | Odds Ratio (OR) per doubling of elaidic acid | OR for weight gain: 1.23 (95% CI: 0.97-1.56) | [5][12] |

| Chajès et al. (EPIC Study) | 1,945 | Weight Change (Women) | Odds Ratio (OR) per doubling of elaidic acid | OR for weight loss: 0.69 (95% CI: 0.55-0.88) | [5][12] |

| Ken-Ichi et al. | 112 | Target Lesion Revascularization | Hazard Ratio (HR) for highest vs. lowest quartile | HR: 10.7 (P<0.01) | [10] |

| Mozaffarian et al. (CHS Cohort) | - | Nonfatal Myocardial Infarction | Hazard Ratio (HR) | HR: 1.46 (95% CI: 1.01–2.12) | [11] |

| Sun et al. | - | Hypertension | Risk Ratio (RR) for highest vs. lowest quartile | RR: 1.16 (95% CI: 1.07, 1.25) for vaccenic acid, with similar trend for elaidic |[13] |

Impact on Cellular Signaling Pathways

This compound can interfere with critical cellular processes, including insulin signaling, lipid metabolism, and ion homeostasis. Its effects are often distinct from its cis-isomer, oleic acid, and other saturated fatty acids.

4.2.1 Inhibition of Insulin Signaling

Persistent exposure to this compound has been shown to impair insulin-dependent glucose uptake in adipocytes.[14] It achieves this by disrupting key steps in the insulin signaling cascade. Specifically, this compound suppresses the insulin-induced accumulation of the protein kinase Akt at the plasma membrane and reduces the subsequent phosphorylation of both Akt and its downstream target, AS160.[14] This impairment ultimately inhibits the fusion of GLUT4 storage vesicles with the plasma membrane, thereby reducing glucose transport into the cell.[14]

Caption: this compound suppresses insulin signaling and glucose uptake.

4.2.2 Disruption of Zinc Homeostasis

In human macrophages, this compound has been observed to uniquely alter cellular zinc (Zn²⁺) homeostasis.[15][16] Unlike its cis-isomer oleate or saturated fatty acids, prolonged exposure to this compound leads to a sustained increase in intracellular Zn²⁺.[17] This effect is mediated by a dual mechanism: the downregulation of mRNAs for several zinc-binding metallothioneins (which are responsible for zinc storage) and the upregulation of the mRNA for a zinc importer, SLC39A10.[15][17] Since Zn²⁺ is a critical regulator of macrophage activity and inflammatory responses, this disruption may contribute to the pro-atherosclerotic effects of industrial trans fats.[15]

Caption: this compound disrupts zinc homeostasis in macrophages.

Challenges and Considerations

While this compound is a robust biomarker, several factors must be considered during its application and interpretation:

-

Tissue Specificity: The choice between plasma and adipose tissue depends on the research question, as they reflect different timeframes of dietary intake.

-

Analytical Complexity: Accurate separation of various TFA isomers requires specialized GC columns and careful validation of analytical methods.

-

Dietary Context: Although elaidic acid is primarily from industrial sources, very low levels can be present from ruminant sources. However, in most contexts, it is a valid marker of industrial TFA intake.

-

Product Reformulation: As food manufacturers have reduced or eliminated partially hydrogenated oils, population-level this compound concentrations have decreased, which should be considered when comparing data across different time periods.[18]

Conclusion

This compound serves as a specific and reliable biomarker for the intake of industrially produced trans fatty acids. Its quantification in biological tissues via gas chromatography provides an objective measure that overcomes the limitations of self-reported dietary data. Elevated this compound levels are not only indicative of a diet high in processed foods but are also mechanistically linked to adverse health outcomes, including cardiovascular disease and metabolic dysregulation through the disruption of key cellular signaling pathways. For researchers, scientists, and drug development professionals, the use of this compound as a biomarker is an invaluable tool for assessing dietary exposure, understanding disease pathology, and evaluating the efficacy of interventions aimed at mitigating the health risks associated with trans fat consumption.

References

- 1. Plasma Elaidic Acid Level as Biomarker of Industrial Trans Fatty Acids and Risk of Weight Change: Report from the EPIC Study | PLOS One [journals.plos.org]

- 2. Identification of a potential biomarker panel for the intake of the common dietary trans fat elaidic acid (trans∆9-C18:1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elaidic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Plasma Elaidic Acid Level as Biomarker of Industrial Trans Fatty Acids and Risk of Weight Change: Report from the EPIC Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validity and reproducibility of the intake of trans-fatty acids estimated using a FFQ and characteristics of trans-fatty acid intake of the Japanese population: the JPHC FFQ Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 9. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 10. Elevated Serum Elaidic Acid Predicts Risk of Repeat Revascularization After Percutaneous Coronary Intervention in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Associations of Serum Nonesterified Fatty Acids With Coronary Heart Disease Mortality and Nonfatal Myocardial Infarction: The CHS (Cardiovascular Health Study) Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasma elaidic acid level as biomarker of industrial trans fatty acids and risk of weight change: report from the EPIC study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Association of plasma trans fatty acid concentrations with blood pressure and hypertension in U.S. adults [frontiersin.org]

- 14. This compound, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, an 18-Carbon Trans-monoenoic Fatty Acid, but not Physiological Fatty Acids Increases Intracellular Zn2+ in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "this compound, an 18-carbon trans-monoenoic fatty acid, but not physiologic" by J R. Zacherl, I Tourkova et al. [researchrepository.wvu.edu]

- 17. This compound, an 18-carbon trans-monoenoic fatty acid, but not physiological fatty acids increases intracellular Zn(2+) in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of high and low trans-fatty acid consumers: analyses of UK National Diet and Nutrition Surveys before and after product reformulation - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Sources of Elaidate in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic acid (C18:1 trans-9), the principal trans fatty acid found in industrially hydrogenated vegetable oils, has been extensively linked to adverse cardiovascular outcomes. While its primary origin in the human diet is exogenous, the question of potential endogenous sources within mammals is a subject of scientific inquiry. This technical guide provides an in-depth review of the current understanding of elaidate's origins, clarifying the significant distinction between direct endogenous synthesis and the metabolic processing of dietary precursors. It consolidates evidence suggesting that de novo synthesis of this compound is not a recognized metabolic pathway in mammals. Instead, this guide focuses on two potential, albeit minor, contributors to the endogenous trans fatty acid pool: the metabolic conversion of other dietary trans fatty acids and the isomerase activity of the gut microbiota. Detailed experimental protocols for the analysis of trans fatty acids and quantitative data on relevant metabolic conversions are provided to support researchers in this field.

Introduction: The Exogenous Origin of Elaidic Acid

Elaidic acid is the trans isomer of oleic acid. The primary source of this compound in the mammalian diet is the industrial partial hydrogenation of vegetable oils, a process designed to create semi-solid fats for use in margarines, shortenings, and processed foods.[1] A secondary source of dietary trans fats comes from ruminant animals, where bacterial biohydrogenation in the rumen produces isomers of unsaturated fatty acids. However, the predominant trans isomer from ruminant fat is vaccenic acid (C18:1 trans-11), not elaidic acid.[2][3]

Mammalian fatty acid desaturase enzymes, which create double bonds in fatty acid chains, stereospecifically introduce them in the cis configuration. There is no definitive evidence supporting the existence of a mammalian enzyme capable of isomerizing the cis-9 double bond of endogenous oleic acid into the trans-9 configuration of elaidic acid. Therefore, significant de novo endogenous synthesis of this compound is not considered a valid metabolic pathway. This guide will explore the more nuanced biological processes that constitute potential, minor endogenous sources.

Potential Endogenous Sources

While mammals do not synthesize this compound de novo, two pathways could contribute to its presence or the formation of other trans fats internally: gut microbiota activity and the metabolic conversion of dietary trans fatty acids.

Gut Microbiota Isomerase Activity